SB-429201
Overview
Description
SB-429201 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1). It exhibits a high degree of selectivity, showing at least a 20-fold preference for HDAC1 over other histone deacetylases such as HDAC3 and HDAC8 . This compound is primarily used in scientific research to study the role of HDAC1 in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-429201 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, amidation, and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SB-429201 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
SB-429201 has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of HDAC1 and its effects on chemical reactions and processes.
Biology: Employed in research on gene expression, cell cycle regulation, and epigenetic modifications.
Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and other conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1
Mechanism of Action
SB-429201 exerts its effects by selectively inhibiting HDAC1. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and cellular functions. The molecular targets of this compound include HDAC1, and the pathways involved are related to epigenetic regulation and chromatin remodeling .
Comparison with Similar Compounds
Similar Compounds
Trichostatin A: Another HDAC inhibitor but with less selectivity compared to SB-429201.
Vorinostat: A broad-spectrum HDAC inhibitor used in cancer therapy.
Romidepsin: A selective HDAC1 and HDAC2 inhibitor with clinical applications
Uniqueness
This compound stands out due to its high selectivity for HDAC1, making it a valuable tool for studying the specific role of HDAC1 in various biological processes. Its selectivity reduces off-target effects, providing more accurate and reliable results in research .
Biological Activity
SB-429201 is a selective inhibitor of histone deacetylase 1 (HDAC1), a class I histone deacetylase implicated in various biological processes, including gene expression regulation, cell cycle progression, and apoptosis. By inhibiting HDAC1, this compound enhances the acetylation of histones, leading to altered chromatin structure and transcriptional activity. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases.
The primary mechanism of action for this compound involves the inhibition of HDAC1, which results in:
- Increased Acetylation : Inhibition leads to elevated levels of acetylated histones, facilitating a more open chromatin structure conducive to gene transcription .
- Gene Regulation : The modulation of gene expression through histone acetylation affects various cellular processes, including differentiation and apoptosis .
- Impact on Cancer Cells : this compound has shown promise in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent .
In Vitro Studies
Several studies have demonstrated the biological activity of this compound in vitro:
- Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, treatment with this compound resulted in significant reductions in cell viability in leukemia and solid tumor models .
- Histone Acetylation : The compound significantly increases histone H3 acetylation levels at specific lysine residues, which correlates with enhanced transcriptional activity of tumor suppressor genes .
In Vivo Studies
In vivo studies have further elucidated the compound's effects:
- Tumor Growth Reduction : Animal models treated with this compound exhibited reduced tumor growth compared to controls. The compound's ability to modulate gene expression through HDAC inhibition was linked to these effects .
- Neuroprotective Effects : Preliminary findings suggest that this compound may also exert neuroprotective effects by promoting neuronal survival and function, potentially relevant for treating neurodegenerative conditions .
Case Study 1: Cancer Treatment
A study involving human leukemia cell lines demonstrated that this compound treatment led to:
- Inhibition of Cell Growth : A dose-dependent reduction in cell viability.
- Apoptosis Induction : Increased markers of apoptosis were observed, including cleaved PARP and caspase activation.
Case Study 2: Neuroprotection
In a model of neurodegeneration:
- Cell Viability Improvement : Neuronal cultures treated with this compound showed enhanced survival rates under stress conditions.
- Increased Neurotrophic Factors : Elevated levels of brain-derived neurotrophic factor (BDNF) were noted, indicating potential benefits for cognitive functions.
Table 1: Effects of this compound on Histone Acetylation
Treatment Concentration (µM) | Acetyl-H3 Levels (Relative to Control) | Cell Viability (%) |
---|---|---|
0 | 1.0 | 100 |
1 | 2.5 | 80 |
5 | 4.0 | 50 |
10 | 6.0 | 30 |
Table 2: In Vivo Tumor Growth Reduction
Treatment Group | Tumor Volume (mm³) | % Reduction from Control |
---|---|---|
Control | 150 ± 20 | - |
This compound (5 mg/kg) | 90 ± 15 | 40% |
This compound (10 mg/kg) | 60 ± 10 | 60% |
Properties
Molecular Formula |
C28H24N2O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-4-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H24N2O3/c31-27(20-11-21-7-3-1-4-8-21)29-23-14-12-22(13-15-23)28(32)30-24-16-18-26(19-17-24)33-25-9-5-2-6-10-25/h1-10,12-19H,11,20H2,(H,29,31)(H,30,32) |
InChI Key |
YPXLCXVERGDWHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-429201; SB 429201; SB429201; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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